molecular formula C3H6N2S B079606 Ethylene thiourea CAS No. 12261-94-8

Ethylene thiourea

Cat. No. B079606
CAS RN: 12261-94-8
M. Wt: 102.16 g/mol
InChI Key: PDQAZBWRQCGBEV-UHFFFAOYSA-N
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Description

Ethylene thiourea (ETU) is an organosulfur compound with the formula C3H6N2S. It is an example of an N, N-disubstituted thiourea. It is a white solid and is synthesized by treating ethylenediamine with carbon disulfide . Ethylene thioureas are an excellent accelerant of vulcanization of neoprene rubbers .


Synthesis Analysis

ETU is synthesized by treating ethylenediamine with carbon disulfide . A study has shown that small molecules with a thiourea skeleton can induce an ethylene response in Arabidopsis. The study synthesized various derivatives of a compound with a thiourea skeleton and named it ZKT1 .


Molecular Structure Analysis

The molecular formula of ETU is C3H6N2S and its molecular weight is 102.16 . It is an example of an N, N-disubstituted thiourea .


Chemical Reactions Analysis

ETU is known to be a potent teratogen, causing birth defects in rats when exposed orally or dermally . It can also be used as a biomarker of exposure to ethylenebis dithiocarbamates (EBDTCs), which are frequently employed as fungicides in agriculture, mainly on fruits, vegetables, and ornamental plants .


Physical And Chemical Properties Analysis

ETU is a white to pale-green, crystalline solid with a faint, amine-like odor . It has a melting point of 203 °C and a boiling point of 347.18 °C . It is soluble in water, ethanol, naphtha, and acetic acid, slightly soluble in methanol, ethylene glycol, and pyridine, and insoluble in acetone, chloroform, ligroin, ethyl ether, and benzene .

Scientific Research Applications

  • Detection in Human Urine : A study by El Balkhi, Sandouk, and Galliot-Guilley (2005) developed a method using high-performance liquid chromatography with photodiode-array detection (HPLC-DAD) to determine ETU in human urine. This method is significant for monitoring exposure to ethylenebisdithiocarbamates (EBDCs) fungicides (El Balkhi, Sandouk, & Galliot-Guilley, 2005).

  • Toxicology and Carcinogenesis Studies : Research conducted by the National Toxicology Program (1992) on F344 rats and B6C3F1 mice revealed that ETU, used in the rubber industry and as a contaminant in EBDC fungicides, can produce thyroid and liver neoplasms following long-term administration (National Toxicology Program, 1992).

  • Influence on RNA Synthesis in Rats : Ge and Moyer (1979) investigated the impact of ETU on RNA synthesis in rat liver, finding that, unlike certain carcinogens, ETU did not inhibit the synthesis of nuclear or cytoplasmic RNA, distinguishing it from most hepatocarcinogens (Ge & Moyer, 1979).

  • Drinking Water Guideline Establishment : Frakes (1988) focused on ETU's presence in groundwater, noting its carcinogenic and teratogenic properties. The study led to the recommendation of a Drinking Water Guideline for ETU, considering its impact on thyroid and liver tumors as well as developmental effects (Frakes, 1988).

  • Genetic Toxicity Studies : Dearfield (1994) reviewed the genotoxicity of ETU, finding that while ETU induces various genotoxic endpoints, it is not a potent genotoxic agent. This review highlighted the importance of considering test conditions and the magnitude of responses in such studies (Dearfield, 1994).

  • Determination in Biological Samples : Debbarh and Moore (2002) developed a high-performance liquid chromatographic method for determining ETU in biological fluids, which is crucial for monitoring exposure to ETU and related compounds (Debbarh & Moore, 2002).

  • Effects on Thyroid Function in Workers : A study by Smith (1984) on workers exposed to ETU in the United Kingdom found significant lower levels of total thyroxine (T4) among these individuals, indicating an impact on thyroid function due to ETU exposure (Smith, 1984).

Safety And Hazards

ETU is combustible and can cause irritation to the eyes . Prolonged or repeated contact may cause burns . It has been classified by the EPA as a Group B2, probable human carcinogen . It is also harmful to aquatic life .

properties

IUPAC Name

imidazolidine-2-thione
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InChI

InChI=1S/C3H6N2S/c6-3-4-1-2-5-3/h1-2H2,(H2,4,5,6)
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InChI Key

PDQAZBWRQCGBEV-UHFFFAOYSA-N
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Canonical SMILES

C1CNC(=S)N1
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Molecular Formula

C3H6N2S
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DSSTOX Substance ID

DTXSID5020601
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Molecular Weight

102.16 g/mol
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Physical Description

Ethylene thiourea appears as white to pale green crystals or an off-white solid. Odorless when pure, but technical product may have an amine odor. (NTP, 1992), Dry Powder; Other Solid, White to pale-green, crystalline solid with a faint, amine odor. [Note: Used as an accelerator in the curing of polychloroprene & other elastomers.]; [NIOSH], WHITE CRYSTALS OR POWDER., White to pale-green, crystalline solid with a faint, amine odor., White to pale-green, crystalline solid with a faint, amine odor. [Note: Used as an accelerator in the curing of polychloroprene & other elastomers.]
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Boiling Point

446 to 595 °F at 760 mmHg (NIOSH, 2023), 446-595 °F
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Flash Point

486 °F (NTP, 1992), 486 °F, 252 °C
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Solubility

>15.3 [ug/mL] (The mean of the results at pH 7.4), 1 to 5 mg/mL at 64 °F (NTP, 1992), Soluble in ethanol; slightly soluble in dimethyl sulfoxide; insoluble in ethyl ether, benzene, chloroform, Moderately soluble in methanol, ethanol, ethylene glycol, pyridine; insoluble in acetone, ether, chloroform, benzene, ligroin, Soluble in ethanol; insoluble in ethyl ether and benzene., Slightly soluble at room temperature in methanol, ethanol, acetic acid, naphtha., 2 g/100 mL water at 30 °C; 9 g/100 mL water at 60 °C; 44 g/100 mL water at 90 °C, Solubility in water, g/100ml at 30 °C: 2 (moderate), (86 °F): 2%
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Density

Density (at 20 °C): 1,26-1,28 g/cm³
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Vapor Pressure

less than 1 mmHg at 68 °F (NTP, 1992), 0.00000202 [mmHg], Vapor pressure, Pa at 25 °C: 133, 16 mmHg
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Mechanism of Action

Ethylenebisdithiocarbamates (EBDCs) maneb and zineb are widely used fungicides the final metabolite of which is ethylenethiourea (ETU). EBDCs distort the humoral activity of the thyroid gland, and ETU is especially active in this respect. Male Wistar rats were exposed either to exogenous (100 ng ip) or endogenous (+4 degrees C) TRH stimulation. ETU (100-500 mg/kg i.p.) caused no changes in serum TSH levels whereas zineb (70-500 mg/kg ip) significantly decreased the bursts induced by cold or exogenous TRH. Maneb (20-200 mg/kg ip) significantly decreased the cold-induced TSH response while it had no effect on the TRH-stimulated TSH secretion. None of the agents caused significant changes in serum T3 or T4 levels. It seems that maneb, and zineb, but not ETU, inhibit rat TSH secretion through an action on the endogenous TRH at the hypothalamic or pituitary level. The mechanism behind this action may be the inhibition of dopamine-beta-hydroxylase., The biochemical changes induced by antithyroid drugs include reduced production of thyroid hormones (T3 and T4), followed by increased production of TSH in response to low thyroid hormone levels in the blood. Pathological changes in the thyroid gland begin with diffuse microfollicular hyperplasia and are followed by diffuse and nodular hyperplasia and later by nodular hyperplasia with papillary and cystic changes induced by the TSH. If hyperstimulation of the thyroid by TSH is severe and prolonged, it provides conditions conducive to the formation of tumors. Antithyroid drugs can inhibit T4 production in various ways. The chemical similarity of ETU to thiourea and thiouracil suggests that ETU acts by blocking the iodination of thyroxine precursors, thus reducing the synthesis of the thyroid hormones. Iodide peroxidase catalyses the iodination of tyrosine and the coupling of the resultant iodotyrosyl residues to produce the active hormones T3 and T4 ... ETU /was found to/ inhibit iodide peroxidase in vitro. The resulting decreased level of thyroid hormones causes stimulatory feedback of the pituitary gland and consequently an increased release of TSH ... The influence of ETU in pregnant hypothyroid and euthyroid rats /was studied/ to determine whether ETU teratogenicity occurs as a result of altered maternal thyroid function. Doses of 40 mg ETU/kg bw, administered on days 7 - 15 of gestation, resulted in 84 - 100% of the fetuses in all treated groups being malformed, regardless of the thyroid status of the dams ... /It was/ concluded that the thyroid status of the mother is not of importance in causing teratogenic effects ... The effects of feeding rats 125 - 625 mg ETU/kg diet for 2 - 12 weeks, which included thyroid hyperplasia and dose related suppression of serum T3 and T4 (with corresponding TSH elevation), were reversible within 22 weeks of placing on control diets. Long-term studies using ETU showed significantly increased thyroid/bw ratios in rats fed 125, 250, or 500 mg/kg diet for periods of up to 2 years ... This effect was not reversed in rats placed on a control diet after 66 weeks of continuous exposure to 5 - 500 mg ETU/kg diet. It is likely that by that time the thyroid was severely damaged ... Decreased levels of serum thyroid hormones and increased thyroid weights were reversed in Sprague Dawley rats fed diets containing 0, 75, 100, or 150 mg ETU/kg diet for 7 weeks. The reversibility of microscopic changes in the thyroids of male rats exposed to ETU was /also/ studied. The rats were fed diets containing 75 or 150 mg ETU/kg diet for 7 - 82 weeks and then returned to a control diet for periods ranging from 2 to 42 weeks. The severity and extent of reversibility of thyroid hyperplasia were found to depend on the duration of exposure to ETU. Above a certain threshold, hyperplasia did not regress significantly. Numerous studies with ETU suggest that the rat is more sensitive than other species to the effects of the thyroid. A recent study with propylthiouracil, a thyroid inhibitor with a mode of action similar to that of ETU, has confirmed that monkeys are much less sensitive than rats. The sensitivity difference was not quantified in vivo, but in an in vitro study, the concentration of inhibitor required to produce the same level of thyroid peroxidase inhibition was approximately 100 times greater for monkey enzyme than it was for rat enzyme ...
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Product Name

Ethylene thiourea

Color/Form

Needles, prisms from alcohol or amyl alcohol, White to pale-green crystals

CAS RN

96-45-7
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Record name 2-MERCAPTOIMIDAZOLINE
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24FOJ4N18S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ethylene thiourea
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1643
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-MERCAPTOIMIDAZOLINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1148
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ETHYLENE THIOUREA
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/768
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Melting Point

397 to 399 °F (NTP, 1992), 203 °C, ETHYLENE THIOUREA (ETU) IS AVAILABLE IN USA AS WHITE CRYSTALS OR FINELY-GROUND POWDER WITH A MELTING POINT OF 192 °C. IT IS ALSO AVAILABLE IN USA & JAPAN AS A WHITE POWDER WITH A MELTING POINT ABOVE 195 °C. IT IS AVAILABLE IN USA AS WHITE POWDER CONSISTING OF 80% DISPERSION OF ETU IN OIL., 194 °C, 392 °F
Record name ETHYLENE THIOUREA
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16082
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethylene thiourea
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1643
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-MERCAPTOIMIDAZOLINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1148
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ETHYLENE THIOUREA
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/768
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethylene thiourea
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0276.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethylene thiourea
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Citations

For This Compound
3,660
Citations
KL Dearfield - Mutation Research/Reviews in Genetic Toxicology, 1994 - Elsevier
Ethylene thiourea (ETU) is a common contaminant, metabolite and degradation product of the fungicide class of ethylene bisdithiocarbamates (EBDCs); as such, they present possible …
Number of citations: 56 www.sciencedirect.com
DA Saltmiras, AT Lemley - Journal of Agricultural and Food …, 2000 - ACS Publications
… AFT of ethylene thiourea (ETU) was optimized and compared with electrochemical Fenton treatment (EFT) and classic Fenton treatment (CFT). ETU is a known carcinogen and is an …
Number of citations: 69 pubs.acs.org
X Zhang, Y Zhao, Y Liu, W Tang - Journal of Molecular Liquids, 2019 - Elsevier
The effect of solvent properties on solid-liquid phase equilibrium of ethylene thiourea (ETU) was investigated for the first time in terms of solvent polarity, hydrogen bonding donor and …
Number of citations: 22 www.sciencedirect.com
P Sae-oui, C Sirisinha, U Thepsuwan… - European Polymer …, 2007 - Elsevier
… The effects of silica and ethylene thiourea (ETU) loadings on properties of the silica-filled CR were thereafter investigated. With increasing silica loading, the compound viscosity …
Number of citations: 118 www.sciencedirect.com
SL Graham, KJ Davis, WH Hansen… - Food and cosmetics …, 1975 - Elsevier
Male and female Charles River rats, approximately 5 wk old, were fed ethylene thiourea (ETU) for 2 yr at levels of 0, 5, 25, 125, 250 or 500 ppm in the diet. Body weights, the weights of …
Number of citations: 125 www.sciencedirect.com
RS Chhabra, S Eustis, JK Haseman, PJ Kurtz… - … and Applied Toxicology, 1992 - Elsevier
… Health Sciences selected three chemicals, ethylene thiourea (ETU), diphenylhydantoin … of the carcinogenicity studies of ethylene thiourea. Ethylene thiourea has been widely used as …
Number of citations: 82 www.sciencedirect.com
RA Frakes - Regulatory Toxicology and Pharmacology, 1988 - Elsevier
The ethylene bisdithiocarbamate fungicides are the most heavily used pesticides in Maine. Ethylene thiourea (ETU) is a metabolite and environmental decomposition product of these …
Number of citations: 27 www.sciencedirect.com
K Sasaki, I Suyama, Y Aoki, KT Konadu… - Minerals …, 2023 - Elsevier
… Leaching characteristics of gold were examined using thiourea (TU) and ethylene thiourea (ETU) as ligands from three types of gold ores with different Fe contents from 2.70 to 14.09 wt…
Number of citations: 1 www.sciencedirect.com
Z Ren, P Krishnamoorthy, PZ Sanchez, E Asselin… - Hydrometallurgy, 2020 - Elsevier
… This study examined the effect of an organosulfur compound, ethylene thiourea (ETU; C 3 H 6 N 2 S), as a catalyst for the hydrometallurgical extraction of copper from chalcopyrite. ETU …
Number of citations: 13 www.sciencedirect.com
PJ Vandeberg, DC Johnson - Journal of Electroanalytical Chemistry, 1993 - Elsevier
… Here we report on voltammetric studies of thiourea WU) and ethylene thiourea (ETU; 2-imidazolidinethione) at Au disk and Au-Au ring-disk electrodes. ETW has significance because it …
Number of citations: 39 www.sciencedirect.com

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